2,5-Dibromo-3-octylthiophene
Overview
Description
2,5-Dibromo-3-octylthiophene is a chemical compound that belongs to the family of thiophenes, which are sulfur-containing heterocycles. The compound features an octyl group attached to the thiophene ring, which may influence its solubility and electronic properties. While the provided papers do not directly discuss 2,5-Dibromo-3-octylthiophene, they do provide insights into the synthesis and properties of related dibromothiophene derivatives.
Synthesis Analysis
The synthesis of dibromothiophene derivatives is well-documented in the literature. For instance, a one-pot reaction involving the oxidation and bromination of 3,4-diaryl-2,5-dihydrothiophenes with Br2 reagent has been reported to yield 3,4-diaryl-2,5-dibromothiophenes in excellent yields . This method could potentially be adapted for the synthesis of 2,5-Dibromo-3-octylthiophene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of dibromothiophene derivatives is characterized by the presence of bromine atoms, which can significantly affect the electronic structure and reactivity of the thiophene ring. The X-ray single-crystal structure study of dibromo-dithiophenes has revealed the influence of different functional groups on the degree of π-conjugation and molecular packing . These findings are relevant for understanding the structural aspects of 2,5-Dibromo-3-octylthiophene, as the presence of bromine atoms and the octyl substituent would similarly impact its molecular structure.
Chemical Reactions Analysis
Dibromothiophenes are versatile building blocks in organic synthesis. They can undergo various chemical reactions, such as the Suzuki coupling reaction, to prepare more complex thiophene derivatives . The reactivity of 2,5-Dibromo-3-octylthiophene would likely be similar, allowing for its use in the synthesis of a wide range of thiophene-based materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of dibromothiophene derivatives are influenced by their molecular structure. The presence of alkyl substituents, such as the octyl group in 2,5-Dibromo-3-octylthiophene, can affect properties like solubility and electronic absorption. For example, the effect of octyl substituents on the electronic absorption of annelated beta-trithiophenes was found to be negligible compared to the effect of helical distortion . This suggests that the octyl group in 2,5-Dibromo-3-octylthiophene may not significantly alter its electronic properties, but could improve its solubility in organic solvents.
Scientific Research Applications
Polymerization and Material Properties
- 2,5-Dibromo-3-octylthiophene is utilized in the polymerization process to create polythiophenes with specific properties. Research by Bahri‐Laleh et al. (2014) focused on understanding the mechanism of polymerization via the GRIM method, highlighting the role of catalysts in producing regioregular poly-3-butylthiophene, which is closely related to 2,5-Dibromo-3-octylthiophene (Bahri‐Laleh et al., 2014).
Synthesis of Block Copolythiophenes
- The compound is also important in the synthesis of block copolythiophenes. Ohshimizu & Ueda (2008) demonstrated the successful preparation of well-controlled rod−rod block copolymers using 2,5-Dibromo-3-octylthiophene, highlighting its role in creating structured polymers with specific properties (Ohshimizu & Ueda, 2008).
Photocatalytic Applications
- In the field of photocatalytic degradation, 2,5-Dibromo-3-octylthiophene-derived polythiophenes have shown promising applications. Ansari et al. (2015) discussed the use of substituted polythiophenes for enhancing photocatalytic activity under UV or visible light irradiation, demonstrating its potential in environmental applications (Ansari et al., 2015).
Electrochromic and Optoelectronic Applications
- Nicho et al. (2004) explored the synthesis and application of polythiophene derivatives, including those derived from 2,5-Dibromo-3-octylthiophene, in electrochromic devices. Their findings underscore the material's significance in the development of optoelectronic applications (Nicho et al., 2004).
Spectroscopic and Spectroelectrochemical Properties
- The hybrid copolymer, poly(3-octyl-2,5-thienylene-co-3-oligoaniline-2,5-thienylene), synthesized using 2,5-Dibromo-3-octylthiophene, exhibited unique spectroscopic and spectroelectrochemical properties as investigated by Dufour et al. (2002). This research highlights the potential of 2,5-Dibromo-3-octylthiophene in creating materials with distinct electronic properties (Dufour et al., 2002).
Safety And Hazards
The safety data sheet for 2,5-Dibromo-3-octylthiophene advises against eating, drinking, or smoking when using this product. It recommends wearing protective gloves, clothing, eye protection, and face protection. It also advises avoiding breathing dust, fume, gas, mist, vapors, and spray, and recommends using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2,5-dibromo-3-octylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2S/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGBSUPPENVFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=C(SC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402715 | |
Record name | 2,5-Dibromo-3-octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-3-octylthiophene | |
CAS RN |
149703-84-4 | |
Record name | 2,5-Dibromo-3-octylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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